REACTION_CXSMILES
|
S([N:11]1[C:15]2[N:16]=[CH:17][N:18]=[CH:19][C:14]=2[C:13]([C:20]#[N:21])=[CH:12]1)(C1C=CC(C)=CC=1)(=O)=O.CCCC[N+](CCCC)(CCCC)CCCC.[F-].[NH4+].[Cl-]>O1CCCC1>[N:16]1[C:15]2[NH:11][CH:12]=[C:13]([C:20]#[N:21])[C:14]=2[CH:19]=[N:18][CH:17]=1 |f:1.2,3.4|
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Name
|
7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=C(C2=C1N=CN=C2)C#N
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Name
|
|
Quantity
|
13.4 mL
|
Type
|
reactant
|
Smiles
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CCCC[N+](CCCC)(CCCC)CCCC.[F-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 h
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to give an off-white solution
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Type
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ADDITION
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Details
|
The reaction mixture was poured into 20 mL
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers were dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was triturated with diethyl ether (1×20 mL)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC2=C1NC=C2C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 312 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |